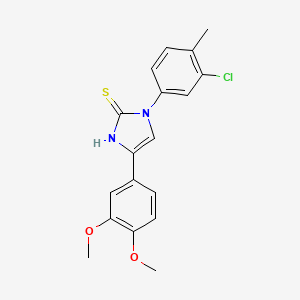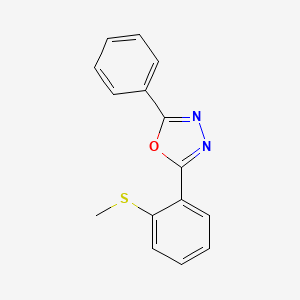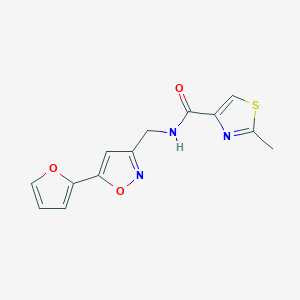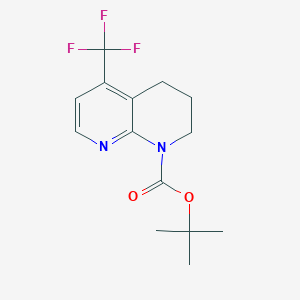![molecular formula C14H14N2O3S2 B2701921 N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941872-09-9](/img/structure/B2701921.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide” belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound comprises a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its molecular structure. For instance, the five-membered pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Synthesis and Chemical Properties
- Facile Synthesis and Chemical Reactions: A study by Noreen et al. (2017) demonstrated a convenient synthesis method for thiophene sulfonamide derivatives via Suzuki cross-coupling reactions. These compounds exhibited significant urease inhibition, hemolytic, and antibacterial activities, underscoring their chemical versatility and potential in biomedical applications (Noreen et al., 2017).
Biological Applications
- Antibacterial and Antimalarial Potential: Research has explored the antimicrobial activity of sulfonamide derivatives, showing promise in developing new antibacterial and antimalarial agents. For instance, a study by Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
- Anticancer Properties: Ghorab et al. (2015) synthesized novel sulfonamide derivatives to investigate their in-vitro anticancer activity. Several compounds exhibited higher activity than the standard drug doxorubicin, indicating their potential as anticancer agents (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Chemical Reactions and Mechanisms
- Selenocyclisation for Substituted Pyrrolidines: Jones et al. (2006) described selenocyclisations of homoallylic sulfonamides leading to β-selanyl-pyrrolidines. This method offers a stereoselective approach for elaborating substituted pyrrolidines, highlighting the diverse chemical reactions possible with sulfonamide groups (Jones et al., 2006).
作用機序
Target of Action
The primary target of N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa . This enzyme plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
This compound: interacts with Factor Xa through a specific interaction . The compound’s oxazolidinone core has a clear preference for (S)-configuration, indicating a specific interaction with Factor Xa . This interaction inhibits the activity of Factor Xa, thereby disrupting the coagulation cascade .
Biochemical Pathways
By inhibiting Factor Xa, This compound affects the coagulation cascade, a biochemical pathway responsible for blood clotting . The downstream effects of this disruption can include a reduction in thrombus (blood clot) formation .
Pharmacokinetics
The pharmacokinetic properties of This compound The compound’s interaction with the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of Factor Xa and the subsequent disruption of the coagulation cascade . This can result in a reduction in thrombus formation, potentially making the compound useful in the prevention and treatment of thromboembolic diseases .
将来の方向性
特性
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c17-13-6-2-8-16(13)12-5-1-4-11(10-12)15-21(18,19)14-7-3-9-20-14/h1,3-5,7,9-10,15H,2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBLNFQMKRKGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2701839.png)
![3-(4-Bromophenyl)-8-((3-chloro-4-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2701840.png)
![2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2701843.png)
![5-bromo-3-[(3-chloro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2701844.png)
![4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2701846.png)




![N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2701853.png)
![N-(2-fluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2701855.png)


